molecular formula C7H11N3 B10847288 C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine

C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine

Cat. No.: B10847288
M. Wt: 137.18 g/mol
InChI Key: LMFNLINKCDGRTE-RITPCOANSA-N
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Description

C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine is a compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the imidazole ring or the cyclopropyl group.

    Substitution: The methylamine group can participate in substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing various biochemical pathways. The cyclopropyl group adds rigidity to the molecule, potentially affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Histamine: Contains an imidazole ring but differs in the side chain structure.

    Imidazole: The parent compound, lacking the cyclopropyl and methylamine groups.

    Metronidazole: An imidazole derivative with antimicrobial properties.

Uniqueness

C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

[(1S,2S)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine

InChI

InChI=1S/C7H11N3/c8-2-5-1-6(5)7-3-9-4-10-7/h3-6H,1-2,8H2,(H,9,10)/t5-,6+/m1/s1

InChI Key

LMFNLINKCDGRTE-RITPCOANSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C2=CN=CN2)CN

Canonical SMILES

C1C(C1C2=CN=CN2)CN

Origin of Product

United States

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